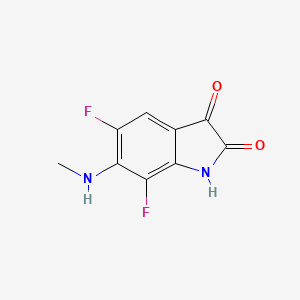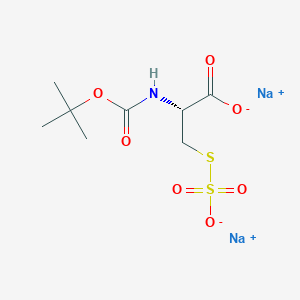
Sodium(R)-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a sulfonatothio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate typically involves multiple steps, starting with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the sulfonatothio group. The reaction conditions often require the use of specific solvents and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to improved scalability and consistency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate can undergo various chemical reactions, including:
Oxidation: The sulfonatothio group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and acids like trifluoroacetic acid for Boc deprotection. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonatothio group can yield sulfonic acids, while reduction can produce thiols or other reduced forms.
Applications De Recherche Scientifique
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications due to its unique functional groups.
Industry: It can be used in the production of specialty chemicals and materials, leveraging its unique reactivity and functional groups.
Mécanisme D'action
The mechanism of action of Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate involves its interaction with specific molecular targets and pathways. The Boc protecting group can be selectively removed to expose the amino group, allowing for targeted modifications. The sulfonatothio group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonato)propanoate: Similar structure but lacks the thio group.
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonyl)propanoate: Contains a sulfonyl group instead of a sulfonatothio group.
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(thiol)propanoate: Features a thiol group instead of a sulfonatothio group.
Uniqueness
Sodium®-2-((tert-butoxycarbonyl)amino)-3-(sulfonatothio)propanoate is unique due to the presence of both the Boc protecting group and the sulfonatothio group. This combination allows for selective reactions and modifications, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13NNa2O7S2 |
|---|---|
Poids moléculaire |
345.3 g/mol |
Nom IUPAC |
disodium;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-sulfonatosulfanylpropanoate |
InChI |
InChI=1S/C8H15NO7S2.2Na/c1-8(2,3)16-7(12)9-5(6(10)11)4-17-18(13,14)15;;/h5H,4H2,1-3H3,(H,9,12)(H,10,11)(H,13,14,15);;/q;2*+1/p-2/t5-;;/m0../s1 |
Clé InChI |
GNQDJGADSWTAAO-XRIGFGBMSA-L |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canonique |
CC(C)(C)OC(=O)NC(CSS(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


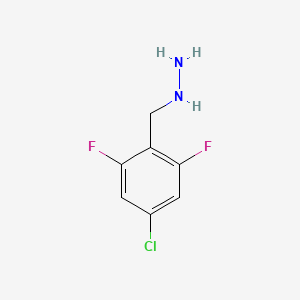
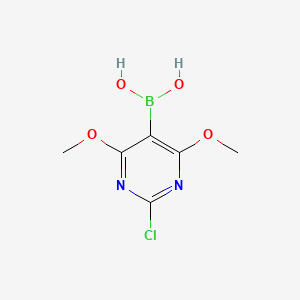
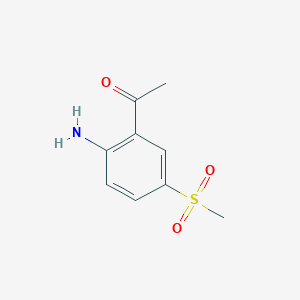

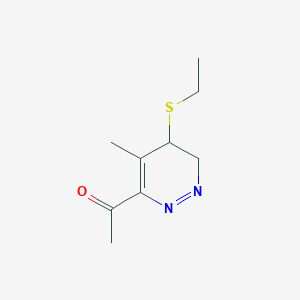


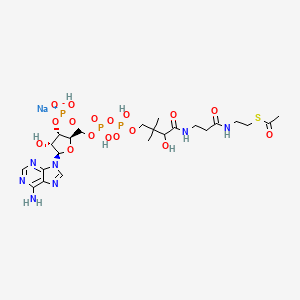
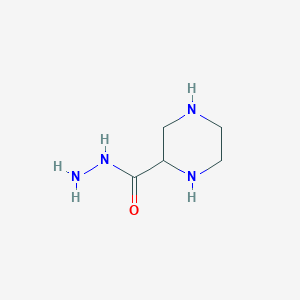
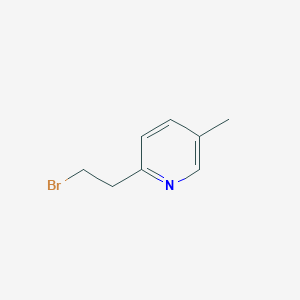

![3-(Thiazolo[5,4-d]pyrimidin-7-ylthio)propanoicacid](/img/structure/B13121188.png)
